N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydropyrazine-dione core substituted with a 3,4-difluorophenyl group and an N-linked 4-chlorophenylacetamide moiety. The compound’s structure combines halogenated aromatic systems (Cl, F) with a dioxopyrazine ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O3/c19-11-1-3-12(4-2-11)22-16(25)10-23-7-8-24(18(27)17(23)26)13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSBCMWRQBAYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares key features with several acetamide derivatives reported in the literature:
Key Observations :
- Halogenation : The target compound’s 3,4-difluorophenyl group may enhance electronegativity and binding specificity compared to dichlorophenyl analogs (e.g., ’s compound), which exhibit planar amide groups and hydrogen-bond-driven dimerization .
- Heterocyclic Cores: Unlike pyrazolone or thienopyrimidine cores in analogs, the tetrahydropyrazine-dione moiety in the target compound introduces a rigid, oxidized ring system that could influence solubility and metabolic stability .
Physical and Crystallographic Properties
- Melting Points : The target compound’s melting point is unreported, but structurally related compounds show wide ranges:
- Crystal Packing: highlights that dichlorophenyl acetamides form R₂²(10) hydrogen-bonded dimers, with dihedral angles between aromatic rings varying from 44.5° to 77.5°, influencing crystallinity and solubility .
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